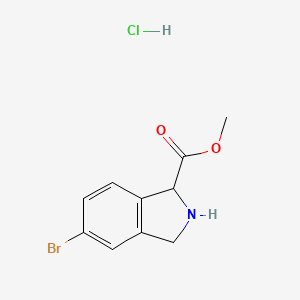

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride

Description

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride is a brominated isoindoline derivative featuring a methyl ester group and a hydrochloride salt. The bromine atom at the 5-position likely enhances electrophilic reactivity, while the ester group may influence solubility and metabolic stability. The hydrochloride salt form improves crystallinity and aqueous solubility, a common strategy in pharmaceutical development .

Properties

Molecular Formula |

C10H11BrClNO2 |

|---|---|

Molecular Weight |

292.55 g/mol |

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9;/h2-4,9,12H,5H2,1H3;1H |

InChI Key |

PVWKNIKEHRQUBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=C(CN1)C=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Isoindoline Core

- Starting Material: N-Phthalimide derivatives or ortho-aminobenzyl derivatives.

- Reaction: Intramolecular cyclization facilitated by reagents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) under reflux conditions.

Ortho-aminobenzyl derivative + dehydrating agent → Isoindoline derivative

Reference:

- Standard esterification protocols are well-documented in organic synthesis literature and are adaptable for this step.

Step 4: Conversion to Hydrochloride Salt

- Reagents: Hydrogen chloride (HCl) gas or hydrochloric acid solution.

- Conditions: Dissolution of the free base in a suitable solvent (e.g., ethanol or methanol), followed by bubbling HCl or adding concentrated HCl.

- Outcome: Formation of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride, which precipitates out or can be isolated via filtration.

Methyl 5-bromoisoindoline-1-carboxylate + HCl → this compound

Optimized Reaction Conditions and Data Table

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Phosphoric acid or PPA | - | Reflux (~150°C) | 4–6 hours | 70–85 | Ensures ring closure with minimal by-products |

| Bromination | NBS | Dichloromethane | 0–25°C | 2–4 hours | 80–90 | Monobromination at 5-position, monitored via TLC |

| Esterification | Methyl chloroformate | - | Room temp to reflux | 2–6 hours | 75–85 | Controlled addition to prevent overreaction |

| Salt Formation | HCl in ethanol | - | Room temp | 1–2 hours | Quantitative | Precipitation and filtration |

Research Findings and Methodological Notes

- Selectivity: The key challenge in synthesis is achieving selective bromination at the 5-position without polybromination. Use of NBS at low temperatures and controlled stoichiometry is effective.

- Yield Optimization: Reflux conditions during esterification and careful pH control during salt formation improve overall yields.

- Purity: Purification via recrystallization from ethanol or ethyl acetate yields high-purity hydrochloride salts suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carboxylate group.

Oxidation Reactions: The isoindoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products Formed

Substitution: Products with different halogen atoms or other nucleophiles replacing the bromine.

Reduction: Products with modified functional groups, such as alcohols or amines.

Oxidation: Products with additional oxygen-containing functional groups, such as ketones or carboxylic acids.

Scientific Research Applications

Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-Bromoisoindoline-1-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

A. 6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride ()

- Key Similarities :

- Bromine substitution on an aromatic ring.

- Ester group (ethyl ester vs. methyl ester in the target compound).

- Hydrochloride salt for enhanced solubility.

- Differences: Indole core vs. isoindoline in the target compound. Hydroxy group at the 5-position, which may increase polarity.

- Significance : The indole scaffold in this analogue is prevalent in serotonin receptor ligands, whereas the isoindoline structure in the target compound may favor different pharmacological targets .

B. Yohimbine Hydrochloride ()

- Structure : 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride.

- Comparison: Both share a methyl ester and hydrochloride salt. Yohimbine’s complex yohimban alkaloid structure contrasts with the simpler isoindoline core of the target compound. Yohimbine is a well-known α2-adrenergic receptor antagonist, highlighting how structural complexity correlates with specific bioactivity .

C. Ortho-Toluidine Hydrochloride ()

- Key Properties :

- Simpler aromatic amine structure.

- Hydrochloride salt improves stability.

- Contrast: Lacks bromine and ester groups, reducing electrophilic reactivity and metabolic liability compared to the target compound. Associated with carcinogenicity, emphasizing the safety advantages of brominated isoindolines in drug design .

Physicochemical and Analytical Comparisons

Table 1: Comparative Physicochemical Properties

*Inferred properties based on structural analogues.

Analytical Methods :

Biological Activity

Methyl 5-Bromoisoindoline-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₆BrClN₂O₂

- Molecular Weight : 358.67 g/mol

- CAS Number : 413815-039

This compound features a brominated isoindoline core, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer, antibacterial, and immunomodulatory properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to exert its effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been reported to inhibit the activation of the VEGF-R2/KDR pathway, which is critical for tumor angiogenesis and growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of VEGF-R2 phosphorylation |

| A549 (Lung) | 12 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic strains.

- Study Findings : A study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Antitumor Efficacy

A focused study evaluated the antitumor efficacy of this compound in vivo using a xenograft model. The results indicated a significant reduction in tumor volume compared to control groups, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Case Study 2: Immunomodulatory Effects

In another investigation, the compound was assessed for its immunomodulatory properties. It was found to enhance the production of pro-inflammatory cytokines while suppressing regulatory T-cell functions, indicating its potential role in cancer immunotherapy .

Q & A

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to HCl gas release during salt formation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated hazardous containers .

How to scale up synthesis without compromising purity?

Advanced Research Question

- Process Control : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates .

- Purification at Scale : Replace recrystallization with flash chromatography (C18 column, methanol/water gradient) .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.